An In-Depth Technical Guide to the Structure and Stereochemistry of (S)-1,3'-Bipyrrolidine
An In-Depth Technical Guide to the Structure and Stereochemistry of (S)-1,3'-Bipyrrolidine
This guide provides a comprehensive technical overview of (S)-1,3'-Bipyrrolidine, a chiral diamine with significant potential in asymmetric synthesis and drug development. We will delve into its core structural features, stereochemical implications, and the analytical techniques essential for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this valuable synthetic building block.
Introduction: The Significance of Chiral Diamines in Modern Chemistry
Chiral diamines have become indispensable tools in the field of asymmetric synthesis, serving as highly effective chiral ligands and organocatalysts in a multitude of stereoselective transformations.[1] Their importance is underscored by their widespread use in the synthesis of pharmaceuticals, natural products, and other biologically active molecules.[1] The pyrrolidine motif, a five-membered nitrogen-containing heterocycle, is a prevalent core structure in many FDA-approved drugs.[2][3] The combination of two such rings in a chiral bipyrrolidine framework, such as in (S)-1,3'-Bipyrrolidine, offers a unique three-dimensional scaffold that can effectively control the stereochemical outcome of chemical reactions.
The defining feature of (S)-1,3'-Bipyrrolidine is the presence of a stereogenic center at the 3'-position of one of the pyrrolidine rings, which imparts chirality to the entire molecule. This chirality is fundamental to its application in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.[4]
Molecular Structure and Physicochemical Properties
(S)-1,3'-Bipyrrolidine is a bicyclic secondary amine. The molecule consists of two pyrrolidine rings connected by a carbon-nitrogen bond between the nitrogen of one ring and the 3'-position of the other. The "S" designation indicates the absolute configuration at the chiral center.
// Nodes for the atoms N1 [label="N", pos="0,0.75!"]; C2 [label="CH2", pos="-1.2,-0.25!"]; C3 [label="CH2", pos="-0.75,-1.5!"]; C4 [label="CH2", pos="0.75,-1.5!"]; C5 [label="CH2", pos="1.2,-0.25!"];
N1_prime [label="NH", pos="2.5,1.5!"]; C2_prime [label="CH2", pos="3.75,0.75!"]; C3_prime [label="CH*", pos="2.5,0!"]; C4_prime [label="CH2", pos="1.25,0.75!"]; C5_prime [label="CH2", pos="3.25,2.5!"];
// Edges for the bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C3_prime;
N1_prime -- C2_prime; C2_prime -- C3_prime; C3_prime -- C4_prime; C4_prime -- N1_prime; N1_prime -- C5_prime; C5_prime -- C4_prime [style=invis];
// Label for the chiral center chiral_label [label="(S)", pos="2.8,-0.5!", fontcolor="#EA4335"]; } caption="Molecular Structure of (S)-1,3'-Bipyrrolidine"
Table 1: Physicochemical Properties of (S)-1,3'-Bipyrrolidine and its Dihydrochloride Salt
| Property | (S)-1,3'-Bipyrrolidine | (S)-1,3'-Bipyrrolidine Dihydrochloride | Reference(s) |
| CAS Number | 859282-12-5 | 956605-97-3 | [5][6] |
| Molecular Formula | C₈H₁₆N₂ | C₈H₁₈Cl₂N₂ | [6] |
| Molecular Weight | 140.23 g/mol | 213.15 g/mol | [6] |
| Appearance | Likely a colorless to pale yellow liquid | White to off-white solid | General knowledge |
| Boiling Point | Not reported, expected to be similar to other bipyrrolidines | Decomposes upon heating | General knowledge |
| Melting Point | Not applicable | Not reported | |
| Solubility | Soluble in water and common organic solvents | Soluble in water, sparingly soluble in alcohols | General knowledge |
| Optical Rotation | [α] < 0 (predicted for the (S)-enantiomer) | Not reported | [7] |
Stereochemistry and its Implications
The stereochemistry of (S)-1,3'-Bipyrrolidine is of paramount importance as it dictates its function in asymmetric synthesis. The single stereocenter at the 3'-position creates a chiral environment that can influence the approach of reactants in a catalytic cycle.[4]
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Enantiomers: (S)-1,3'-Bipyrrolidine and its non-superimposable mirror image, (R)-1,3'-Bipyrrolidine, are a pair of enantiomers. They possess identical physical and chemical properties, with the exception of their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.[8]
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Optical Activity: As a chiral molecule, (S)-1,3'-Bipyrrolidine is optically active, meaning it will rotate the plane of polarized light.[7] The "S" configuration does not inherently predict the direction of rotation; this must be determined experimentally. By convention, a negative rotation is denoted as levorotatory (-), while a positive rotation is dextrorotatory (+).[7]
Synthesis of (S)-1,3'-Bipyrrolidine
A plausible synthetic approach would involve the use of a chiral starting material, such as a derivative of L-proline or another enantiomerically pure precursor, to introduce the desired stereochemistry.[6] One common method for the formation of the pyrrolidine ring is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes.[9][10]
Conceptual Synthetic Workflow:
Detailed Experimental Protocol (Hypothetical, based on established methodologies):
This protocol is a generalized representation and would require optimization for the specific synthesis of (S)-1,3'-Bipyrrolidine.
-
Step 1: Preparation of a Chiral Precursor. A suitable chiral starting material, such as an N-protected (S)-3-aminopyrrolidine, would be prepared using established literature procedures.
-
Step 2: N-Alkylation. The N-protected (S)-3-aminopyrrolidine would be reacted with a suitable four-carbon electrophile containing leaving groups at both ends, such as 1,4-dibromobutane, under basic conditions to form the second pyrrolidine ring.
-
Step 3: Deprotection. The protecting group would be removed under appropriate conditions to yield the free base, (S)-1,3'-Bipyrrolidine.
-
Step 4: Purification. The crude product would be purified by distillation or column chromatography.
-
Step 5: Characterization. The final product would be characterized by NMR, IR, and mass spectrometry, and its enantiomeric purity would be determined by chiral HPLC or by measuring its specific rotation.
Spectroscopic Analysis
The structural elucidation of (S)-1,3'-Bipyrrolidine relies on a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not widely published, the expected data can be predicted based on its structure and data from analogous compounds.[10][11]
Table 2: Predicted Spectroscopic Data for (S)-1,3'-Bipyrrolidine
| Technique | Predicted Data |
| ¹H NMR | Complex multiplets in the aliphatic region (δ 1.5-3.5 ppm) corresponding to the methylene and methine protons of the two pyrrolidine rings. The proton at the chiral center (C3') is expected to be a multiplet. The NH proton would likely appear as a broad singlet. |
| ¹³C NMR | Signals in the aliphatic region (δ 25-60 ppm) for the carbon atoms of the pyrrolidine rings. The carbon of the chiral center (C3') would be in this region. |
| IR Spectroscopy | N-H stretching vibration (around 3300-3500 cm⁻¹), C-H stretching vibrations (around 2850-2960 cm⁻¹), and C-N stretching vibrations. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (140.23 m/z). Fragmentation patterns would involve the cleavage of the pyrrolidine rings. |
Experimental Protocol for Spectroscopic Characterization:
-
Sample Preparation: Dissolve a small amount of the purified (S)-1,3'-Bipyrrolidine in a suitable deuterated solvent (e.g., CDCl₃, D₂O) for NMR analysis. For IR analysis, a thin film can be prepared on a salt plate. For mass spectrometry, the sample can be introduced directly or via a chromatographic system.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Obtain the IR spectrum using an FTIR spectrometer. Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI, CI).
-
Data Analysis: Interpret the obtained spectra to confirm the structure of the molecule and assess its purity.
Applications in Asymmetric Synthesis and Drug Development
The primary application of (S)-1,3'-Bipyrrolidine is expected to be as a chiral ligand in metal-catalyzed asymmetric reactions or as an organocatalyst.[1][12] Its C₁-symmetry and the presence of two nitrogen atoms make it a promising candidate for a variety of transformations, including:
-
Asymmetric Hydrogenation: As a ligand for transition metals like ruthenium or rhodium, it could be used in the enantioselective reduction of ketones and alkenes.
-
Asymmetric C-C Bond Forming Reactions: It could serve as a ligand in reactions such as asymmetric aldol reactions, Michael additions, and allylic alkylations.[11]
-
Drug Discovery: The bipyrrolidine scaffold is a privileged structure in medicinal chemistry.[2] (S)-1,3'-Bipyrrolidine could serve as a valuable building block for the synthesis of novel drug candidates with specific stereochemistry, which is often crucial for biological activity.
Safety and Handling
As a secondary amine, (S)-1,3'-Bipyrrolidine should be handled with appropriate safety precautions. It is likely to be corrosive and may cause skin and eye irritation. It should be used in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
(S)-1,3'-Bipyrrolidine is a chiral diamine with a unique structural framework that holds significant promise for applications in asymmetric synthesis and drug discovery. Its stereochemical properties make it a valuable tool for the enantioselective synthesis of complex molecules. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview of its structure, properties, and potential applications based on established chemical principles and data from analogous compounds. Further research into the synthesis and catalytic activity of (S)-1,3'-Bipyrrolidine is warranted and is expected to unlock its full potential as a valuable chiral building block.
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